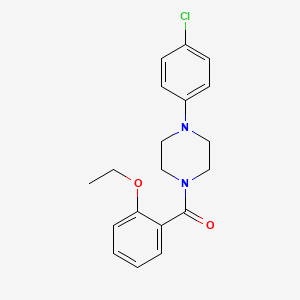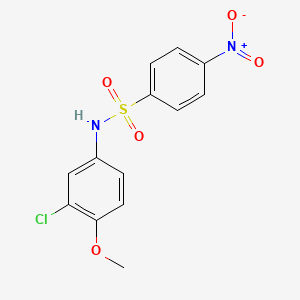![molecular formula C14H15N5O2S B5763149 N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B5763149.png)
N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide, also known as ADPA, is a synthetic compound that has gained attention in the scientific community for its potential applications in cancer research. ADPA is a thioacetamide derivative that has shown promising results in inhibiting the growth of cancer cells in vitro. In
作用机制
The exact mechanism of action of N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide is not fully understood. However, it is believed that N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide inhibits the activity of thioesterase enzymes, which are involved in the metabolism of fatty acids. This inhibition leads to the accumulation of fatty acids in cancer cells, which in turn leads to the induction of apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide has been shown to have minimal toxicity in vitro and in vivo. Studies have shown that N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide does not affect the viability of normal cells and tissues. However, N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide has been shown to induce oxidative stress in cancer cells, which may contribute to its anti-cancer effects.
实验室实验的优点和局限性
One of the main advantages of N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide is its low toxicity, which makes it a promising candidate for cancer therapy. N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide is its poor solubility in water, which may affect its bioavailability in vivo.
未来方向
There are several future directions for research on N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide. One direction is to investigate the potential of N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide as a combination therapy with other anti-cancer agents. Another direction is to explore the use of N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide in animal models of cancer to assess its efficacy and toxicity in vivo. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide and to identify potential biomarkers of response to N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide therapy.
Conclusion:
In conclusion, N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide is a synthetic compound that has shown promising results in inhibiting the growth of cancer cells in vitro. N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide has minimal toxicity and is relatively easy to synthesize, which makes it a promising candidate for cancer therapy. Further research is needed to fully elucidate the mechanism of action of N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide and to assess its efficacy and toxicity in vivo.
合成方法
The synthesis of N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide involves the reaction between 4-acetylphenyl isothiocyanate and 4,6-diamino-2-pyrimidinethiol. The reaction takes place in anhydrous ethanol and is catalyzed by triethylamine. The resulting product is a yellow crystalline powder that is soluble in dimethylsulfoxide and dimethylformamide.
科学研究应用
N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide has been extensively studied for its potential applications in cancer research. Studies have shown that N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide inhibits the growth of cancer cells in vitro by inducing apoptosis and cell cycle arrest. N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide has also been shown to inhibit the migration and invasion of cancer cells. In addition, N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
属性
IUPAC Name |
N-(4-acetylphenyl)-2-(4,6-diaminopyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S/c1-8(20)9-2-4-10(5-3-9)17-13(21)7-22-14-18-11(15)6-12(16)19-14/h2-6H,7H2,1H3,(H,17,21)(H4,15,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGWISYOTDNSDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]piperidine](/img/structure/B5763083.png)
![N-(4-{N-[(4,5-dimethyl-3-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5763095.png)




![N-[4-(acetylamino)-2-methylphenyl]-2-phenylacetamide](/img/structure/B5763116.png)

![N'-[3-(2-furyl)-2-propen-1-ylidene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5763123.png)

![N'-[1-(3-nitrophenyl)ethylidene]-5,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide](/img/structure/B5763146.png)
![methyl 4-{5-[(2-amino-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5763153.png)
![3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B5763157.png)
amino]ethanol](/img/structure/B5763165.png)